molecular formula C17H13ClFN3O3 B11331247 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11331247
M. Wt: 361.8 g/mol
InChI Key: OBAMDXVMGHAUMH-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl and fluorophenoxy groups.

    Oxidation and Reduction: The oxadiazole ring can be subject to oxidation and reduction reactions, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation might result in the formation of a sulfoxide or sulfone.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival and replication of Mycobacterium tuberculosis . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is unique due to the presence of both the oxadiazole ring and the fluorophenoxy group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C17H13ClFN3O3/c1-10(24-14-5-3-2-4-13(14)19)15(23)20-17-21-16(25-22-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)

InChI Key

OBAMDXVMGHAUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3F

Origin of Product

United States

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